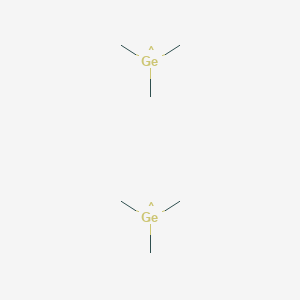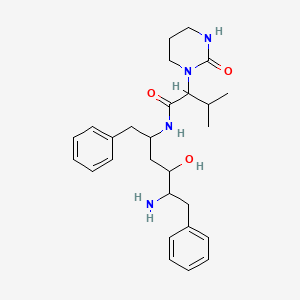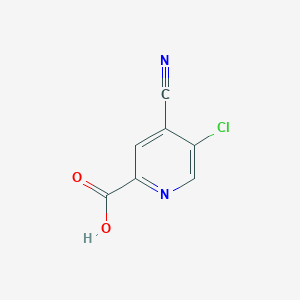
5-Chloro-4-cyanopicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-cyanopicolinic acid is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are replaced by a cyano group and a chlorine atom, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-cyanopicolinic acid typically involves the chlorination and cyanation of picolinic acid derivatives. One common method is the direct chlorination of 4-cyanopicolinic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyanopicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
5-Chloro-4-cyanopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products
Substitution: Formation of 5-amino-4-cyanopicolinic acid or 5-thio-4-cyanopicolinic acid.
Reduction: Formation of 5-chloro-4-aminopicolinic acid.
Oxidation: Formation of 5-chloro-4-carboxypicolinic acid.
科学的研究の応用
5-Chloro-4-cyanopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its role in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-4-cyanopicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways . The cyano and chloro groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, a precursor to 5-Chloro-4-cyanopicolinic acid.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid.
Uniqueness
This compound is unique due to the presence of both a cyano and a chloro group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form stable coordination complexes with metal ions.
特性
分子式 |
C7H3ClN2O2 |
|---|---|
分子量 |
182.56 g/mol |
IUPAC名 |
5-chloro-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-3-10-6(7(11)12)1-4(5)2-9/h1,3H,(H,11,12) |
InChIキー |
XCJWDVWFHPKVEZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)
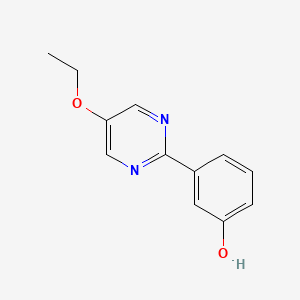
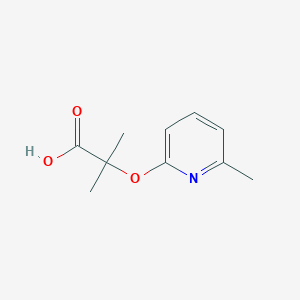
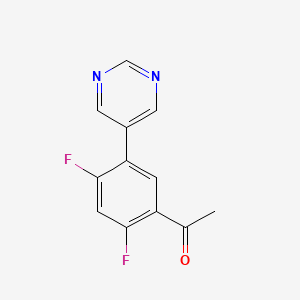
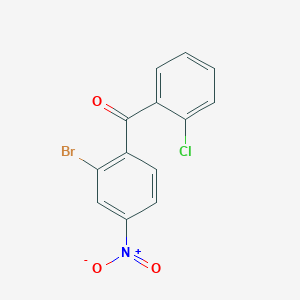

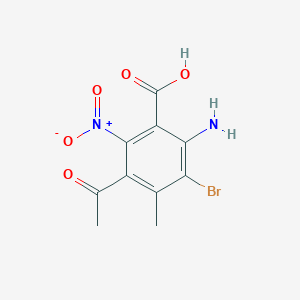
![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)

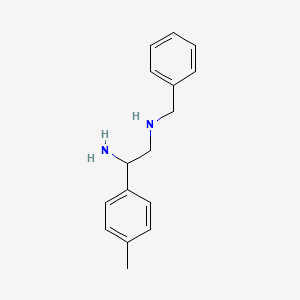
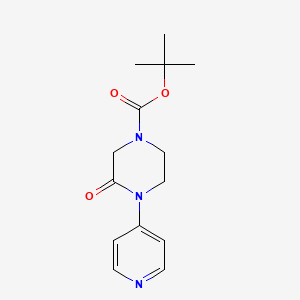
![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)
